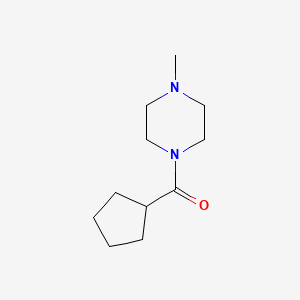
CYCLOPENTYL(4-METHYLPIPERAZINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(4-methylpiperazino)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by a cyclopentyl group attached to a methanone moiety, which is further linked to a 4-methylpiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-methylpiperazino)methanone typically involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate as a base and n-butanol as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(4-methylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl(4-methylpiperazino)methanol.
Reduction: Formation of cyclopentyl(4-methylpiperazino)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl(4-methylpiperazino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of cyclopentyl(4-methylpiperazino)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl(4-methylpiperazinyl)methanol
- Cyclopentyl(4-methylpiperazinyl)ethanone
- Cyclopentyl(4-methylpiperazinyl)propanone
Uniqueness
Cyclopentyl(4-methylpiperazino)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group with a 4-methylpiperazine ring makes it a valuable scaffold for the development of new therapeutic agents.
Propiedades
IUPAC Name |
cyclopentyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)11(14)10-4-2-3-5-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXYVUTMIMIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
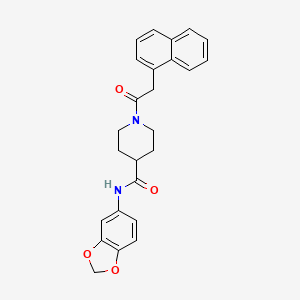
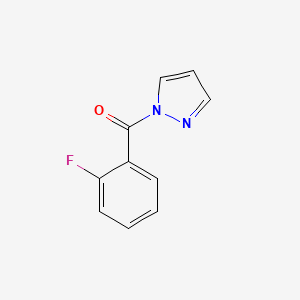
![2-phenoxy-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7484797.png)
![[5-[(4-Fluorophenoxy)methyl]furan-2-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7484805.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[[5-(2-fluorophenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7484809.png)
![(5-Chloro-3-methyl-1-benzofuran-2-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7484814.png)
![2-{[3-(2-cyclohex-1-en-1-ylethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]thio}-N-(4-ethylphenyl)butanamide](/img/structure/B7484827.png)
![2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7484829.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B7484838.png)
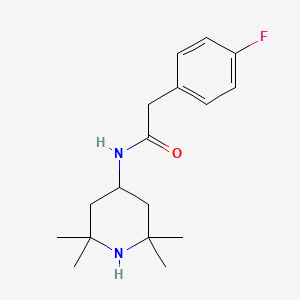
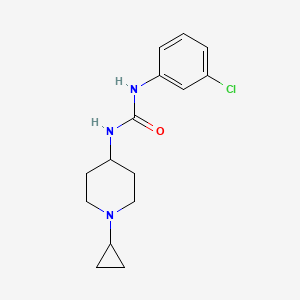
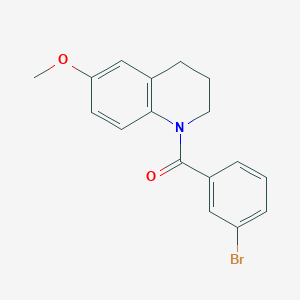
![N-[4-(methanesulfonamido)phenyl]-3-methylbutanamide](/img/structure/B7484864.png)
![1-Benzyl-6-[benzyl(methyl)amino]-3-methylpyrimidine-2,4-dione](/img/structure/B7484877.png)
